molecular formula C11H13NO2S B2733470 5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034455-15-5

5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2733470
CAS No.: 2034455-15-5
M. Wt: 223.29
InChI Key: DUCOQRDJEZXDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034455-15-5) is a chemical compound with the molecular formula C11H13NO2S and a molecular weight of 223.29 g/mol . This molecule features a rigid 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, a privileged structure in medicinal chemistry known for its three-dimensionality and potential to improve physicochemical properties . The scaffold is functionalized with a 3-methylthiophene-2-carbonyl group, making it a valuable synthetic intermediate or potential pharmacophore for drug discovery research. The compound is supplied with high purity and is intended for research purposes such as pharmaceutical R&D, chemical biology, and the exploration of new therapeutic agents. The rigid bicyclic framework is of significant interest for constructing conformationally constrained molecules . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(3-methylthiophen-2-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-7-2-3-15-10(7)11(13)12-5-9-4-8(12)6-14-9/h2-3,8-9H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCOQRDJEZXDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the functionalization of the thiophene ring. One common method includes the selective chlorination of 2-methylthiophene at the C-5 position, followed by bromination ortho to the alkyl group . The resulting intermediate can then be subjected to further reactions to introduce the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exhibit significant antitumor properties. For instance, derivatives of thiophene have been synthesized and evaluated for their ability to inhibit microtubule polymerization, a critical process in cancer cell proliferation. The structure–activity relationship (SAR) studies show that modifications at specific positions can enhance potency against various cancer cell lines, including HeLa and MCF-7 cells .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (nM)Mechanism of Action
Compound AHeLa12Microtubule polymerization inhibition
Compound BMCF-715Colchicine site binding
Compound CHCT-11610Apoptosis induction

These findings suggest that the incorporation of thiophene and bicyclic structures can lead to the development of novel antitumor agents with improved efficacy.

Neuroprotective Effects

Compounds with similar structural frameworks have also been investigated for neuroprotective effects, particularly in the context of neurodegenerative diseases. The ability of such compounds to penetrate the blood-brain barrier makes them suitable candidates for further research in treating conditions like Alzheimer's disease .

Synthetic Organic Chemistry

The synthesis of 5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves several steps, including the formation of the bicyclic core and subsequent functionalization. This compound serves as a versatile intermediate for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Table 2: Synthetic Pathways

StepReaction TypeConditions
1CyclizationHeat, solvent
2Functional Group ModificationReflux with nucleophiles
3PurificationChromatography

Case Study 1: Anticancer Activity

A study conducted on a series of thiophene derivatives demonstrated that compounds structurally related to 5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exhibited potent anticancer activity with IC50 values significantly lower than standard chemotherapeutics like combretastatin A4 . The results highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Neuroprotective Potential

In another investigation, derivatives were tested for their neuroprotective effects against oxidative stress-induced neuronal cell death. The results indicated that compounds with similar frameworks could significantly reduce cell death rates, suggesting potential therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Key Observations:

  • Aromatic vs. Aliphatic Substituents : The 3-methylthiophene group (aromatic) may engage in π-π stacking interactions, contrasting with the electron-withdrawing trifluoromethyl group in , which improves lipophilicity and metabolic stability.
  • Heterocyclic Additions : The imidazole derivative demonstrated anti-malarial activity, suggesting that nitrogen-rich substituents enhance antiparasitic effects.

Biological Activity

5-(3-Methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane, with the CAS number 2034455-15-5, is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is C11_{11}H13_{13}N O2_2S. The structure features a bicyclic framework that is characteristic of several bioactive compounds.

Pharmacological Properties

Research on similar compounds suggests that derivatives of the bicyclo[2.2.1]heptane structure often exhibit significant biological activities, particularly in the realm of neuropharmacology and as potential therapeutic agents for various conditions.

  • Cocaine Binding Site Ligands : Compounds related to the bicyclo[2.2.1]heptane framework have been evaluated for their binding affinities at dopamine transporters. For instance, studies have shown that certain derivatives can bind to cocaine binding sites with varying affinities, indicating potential use in treating addiction or managing dopaminergic disorders .
  • Antimicrobial Activity : Preliminary studies on thiophene derivatives indicate potential antimicrobial properties, which could be relevant for developing new antibiotics or antifungal agents .
  • Toxicological Assessments : Toxicological evaluations are crucial for understanding the safety profile of any new compound. For instance, studies have demonstrated that related bicyclic compounds do not exhibit mutagenic effects in standard tests such as the Ames test, suggesting a favorable safety profile .

The mechanisms through which 5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:

  • Dopamine Transporter Interaction : The interaction with dopamine transporters may influence neurotransmitter levels in the brain, potentially affecting mood and behavior.
  • Antimicrobial Mechanisms : If antimicrobial activity is confirmed, it may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Case Studies and Research Findings

StudyFindings
Study on Bicyclic Derivatives Evaluated binding affinities at dopamine transporters; showed varying potencies compared to cocaine
Toxicological Assessment No mutagenic activity observed in Ames test; supports safety for human use
Antimicrobial Evaluation Suggested antimicrobial properties; further research needed to confirm efficacy

Q & A

Q. What are the optimized synthetic routes for preparing the 2-oxa-5-azabicyclo[2.2.1]heptane core, and how do they compare in efficiency?

The bicyclic core is typically synthesized from trans-4-hydroxy-L-proline via multi-step protocols. A six-step route using benzyloxycarbonyl (Cbz) protection achieves a 70% total yield, avoiding toxic reagents like diazomethane . Key steps include:

  • N-Cbz protection (91% yield) followed by esterification with SOCl₂/MeOH (96% yield).
  • Tosylation using TsCl and DMAP (93% yield).
  • Cyclization via NaOMe/MeOH reflux (86% yield) and catalytic hydrogenation for deprotection (100% yield).

Q. Comparison Table :

MethodStepsTotal YieldKey Improvements
Portoghese (1971) 759%Uses benzoyl protection, toxic CH₂N₂
Improved Cbz Protocol 670%Safer reagents, scalable, higher yield

Q. How is structural characterization of the bicyclic framework and its derivatives performed?

Characterization relies on:

  • NMR : ¹H and ¹³C NMR in CDCl₃ to confirm stereochemistry and substituent positions (e.g., δ 4.50 ppm for bridgehead protons) .
  • HRMS : Validates molecular formulas (e.g., C₅H₁₀NO at m/z 100.0760) .
  • Optical Rotation : Measures enantiopurity (e.g., [α]²⁰_D = +104.2° for (1S,4S)-isomer) .

Q. Why is the 2-oxa-5-azabicyclo[2.2.1]heptane framework significant in medicinal chemistry?

The bicyclic structure serves as a morpholine isostere , offering enhanced rigidity and lipophilicity. Its similarity to morpholine improves pharmacokinetic properties while enabling constrained geometries for target binding .

Advanced Research Questions

Q. What strategies enable functionalization at the C-3 position for creating bioactive analogues?

Functionalization involves:

  • Acetic Acid Moieties : Attached to mimic γ-aminobutyric acid (GABA), as seen in baclofen/pregabalin analogues .
  • Thiophene/Indole Derivatives : Introduced via nucleophilic substitution or coupling (e.g., 3-methylthiophene-2-carbonyl group in the target compound) .

Q. Example Table :

SubstituentMethodApplication
3-MethylthiopheneAcylation/Ketone couplingAntiviral lead optimization
Alkyl/Aryl GroupsGrignard or Suzuki-MiyauraGABA receptor modulation

Q. How does stereochemistry at bridgehead carbons impact biological activity?

The (1S,4S)-configuration is critical for mimicking morpholine’s spatial orientation. Enantiomers may exhibit reduced binding affinity due to mismatched stereoelectronic profiles . For example:

  • (1S,4S)-isomer : Aligns with morpholine’s H-bonding and lipophilic features.
  • (1R,4R)-isomer : Disrupts target interactions, lowering potency.

Q. How can contradictions in synthetic yields or regioselectivity be resolved?

  • Reaction Optimization : Screen bases (e.g., Et₃N vs. DMAP) to improve tosylation efficiency (93% vs. 60% in older methods) .
  • Solvent Effects : Polar aprotic solvents (e.g., THF/EtOH) enhance NaBH₄-mediated reductions (100% yield) .

Q. What analytical challenges arise in characterizing complex derivatives, and how are they addressed?

  • NMR Signal Overlap : Use 2D techniques (e.g., COSY, NOESY) to resolve diastereomers or tautomers .
  • Chiral Purity : Chiral HPLC or optical rotation measurements validate enantiomeric excess .

Q. How are physicochemical properties (e.g., solubility, logP) optimized for in vivo studies?

  • LogP Modulation : Introduce polar groups (e.g., -OH, -COOH) to reduce lipophilicity while retaining target affinity .
  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., CAS 601515-79-1) .

Q. What methods are used to evaluate the compound’s potential in antiviral or CNS drug discovery?

  • In Vitro Assays : Measure inhibition of viral proteases or GABA uptake .
  • Molecular Docking : Map interactions with targets (e.g., GABA transporters) using the bicyclic core’s rigid geometry .

Q. How are scale-up challenges addressed without compromising yield or purity?

  • Catalyst Selection : 10% Pd/C for hydrogenation ensures efficient deprotection at scale .
  • Green Chemistry : Replace toxic reagents (e.g., SOCl₂/MeOH instead of CH₂N₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.